Z-L-Threonine alpha-benzyl ester

Catalog No.
S13324654
CAS No.
M.F
C19H21NO5
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-L-Threonine alpha-benzyl ester

Product Name

Z-L-Threonine alpha-benzyl ester

IUPAC Name

benzyl (2S,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23)/t14-,17-/m0/s1

InChI Key

VBKUVUJWFDXTMS-YOEHRIQHSA-N

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

Z-L-Threonine alpha-benzyl ester is a derivative of the amino acid threonine, specifically modified to include a benzyl ester functional group. This compound is characterized by its molecular formula C11H15NO3C_{11}H_{15}NO_3 and a molecular weight of approximately 209.24 g/mol. The presence of the benzyloxycarbonyl (Z) protecting group on the amino function allows for selective reactions, making it a valuable intermediate in peptide synthesis and other organic reactions. The structure features a hydroxyl group on the threonine side chain, contributing to its unique reactivity and functionality in various chemical contexts .

  • Oxidation: The compound can be oxidized to yield oxo derivatives, typically using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction can convert the ester group into an alcohol, commonly employing lithium aluminum hydride as the reducing agent.
  • Substitution: The ester moiety may undergo nucleophilic substitution, allowing for the introduction of different functional groups under suitable conditions.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

While specific biological activity data for Z-L-Threonine alpha-benzyl ester is limited, derivatives of threonine are known to play significant roles in protein synthesis and post-translational modifications. Threonine residues are essential for various biological processes, including enzyme activity regulation and structural integrity of proteins. The modification of threonine through esterification may influence its reactivity and interactions within biological systems, particularly in peptide synthesis where it can affect folding and stability .

The synthesis of Z-L-Threonine alpha-benzyl ester typically involves the following steps:

  • Esterification: L-Threonine is reacted with benzyl alcohol in the presence of an acid catalyst (e.g., toluene-4-sulfonic acid) under reflux conditions. This reaction forms the ester bond while protecting the amino group with the benzyloxycarbonyl group .
  • Purification: The product is usually purified via recrystallization or chromatography to obtain high purity suitable for further applications.

Alternative synthetic routes may also exist, including biocatalytic methods that utilize enzymes for more selective transformations .

Z-L-Threonine alpha-benzyl ester finds applications across various fields:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins, particularly where selective modifications are required .
  • Pharmaceutical Development: Its derivatives can be used in developing pharmaceutical compounds, exploiting its role as an amino acid precursor.
  • Research: In biochemical studies, it aids in investigating enzyme activity and protein interactions due to its structural similarity to natural amino acids .

Interaction studies involving Z-L-Threonine alpha-benzyl ester primarily focus on its role in peptide synthesis and enzyme-substrate interactions. The protective Z-group allows for selective coupling reactions without interfering with other functional groups, enabling precise modifications that can be studied for their effects on biological activity or stability . Additionally, research into how this compound interacts with various enzymes could provide insights into its potential therapeutic applications.

Several compounds share structural similarities with Z-L-Threonine alpha-benzyl ester. These include:

  • Z-L-Serine alpha-benzyl ester: Similar structure but differs by having a hydroxymethyl side chain instead of a hydroxyl group.
  • Z-L-Valine alpha-benzyl ester: Another protected amino acid derivative that features a branched aliphatic side chain.
  • Z-L-Alanine alpha-benzyl ester: A simpler derivative with a methyl side chain instead of threonine's hydroxyl-bearing side chain.

Uniqueness

Z-L-Threonine alpha-benzyl ester is unique among these compounds due to its specific hydroxyl-containing side chain. This hydroxyl group not only enhances its reactivity but also allows for additional chemical modifications that are not possible with other similar esters. This distinctive feature makes it particularly valuable in synthetic chemistry and biochemistry applications where such modifications are advantageous .

Z-L-threonine α-benzyl ester is systematically named benzyl (2S,3R)-2-(benzyloxycarbonylamino)-3-hydroxybutanoate. The "Z" designation refers to the benzyloxycarbonyl (Cbz) group, a carbamate-based protecting group introduced via reaction with benzyl chloroformate. The "L" prefix denotes the threonine’s natural stereochemistry, with (2S,3R) configurations at the α- and β-carbons, respectively. The α-benzyl ester modifies the carboxyl group, enhancing solubility and preventing unwanted side reactions during peptide elongation. Alternative names include N-Cbz-L-threonine benzyl ester and Z-L-Thr-OBzl, reflecting its dual protection strategy.

Historical Context of Discovery and Early Characterization

The compound’s development parallels the evolution of peptide synthesis. In 1932, Max Bergmann and Leonidas Zervas pioneered the carbobenzoxy (Cbz) method for amino group protection, enabling controlled peptide bond formation. This innovation laid the groundwork for synthesizing Z-protected amino acids like Z-L-threonine. The benzyl ester, introduced later, provided acid-labile carboxyl protection, complementing the base-labile Cbz group. By the 1960s, Z-L-threonine α-benzyl ester became a staple in solid-phase peptide synthesis (SPPS), particularly for constructing sequences requiring orthogonal protection.

Position Within Amino Acid Derivative Classification Systems

As a doubly protected amino acid, Z-L-threonine α-benzyl ester belongs to the carbamate ester family. Its classification hinges on two key features:

  • Amino Protection: The Z group shields the α-amino group via a carbamate linkage, which is removable via hydrogenolysis or HBr/acetic acid.
  • Carboxyl Protection: The benzyl ester protects the carboxyl group, cleavable by hydrogenation or mild acids.This dual protection aligns it with "orthogonal" protecting group strategies, where distinct cleavage conditions enable sequential deprotection during multi-step syntheses.

Atomic Composition and Bonding Topology

Precise Molecular Formula Determination

Z-L-Threonine alpha-benzyl ester possesses the definitive molecular formula C₁₉H₂₁NO₅, established through comprehensive analytical characterization [1] [2] [3]. The compound exhibits a molecular weight of 343.37 grams per mole, confirmed across multiple independent sources [1] [2] [3]. The Chemical Abstracts Service registry number 16597-50-5 provides unambiguous identification of this specific stereoisomeric form [1] [2] [3].

Table 1: Basic Molecular Properties of Z-L-Threonine Alpha-Benzyl Ester

PropertyValue
CAS Number16597-50-5 [1]
Molecular FormulaC₁₉H₂₁NO₅ [2]
Molecular Weight (g/mol)343.37 [3]
IUPAC Namebenzyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate [2]
Melting Point (°C)78-82 [3]
Purity (typical)≥98% (HPLC) [4]
Color/FormWhite to almost white powder [3]

The atomic composition reveals a carbon-rich structure with nineteen carbon atoms contributing 66.46% of the total molecular mass [1] [2]. The elemental distribution demonstrates the compound's organic nature, with hydrogen atoms representing 6.16% by mass, while nitrogen and oxygen contribute 4.08% and 23.30% respectively [2] [3].

Table 2: Atomic Composition of Z-L-Threonine Alpha-Benzyl Ester

ElementNumber of AtomsPercentage by Mass (%)
Carbon1966.46 [1]
Hydrogen216.16 [2]
Nitrogen14.08 [3]
Oxygen523.30 [2]

Three-Dimensional Spatial Arrangement Analysis

The three-dimensional architecture of Z-L-Threonine alpha-benzyl ester exhibits characteristic tetrahedral geometry around both chiral carbon centers [5] [6]. The alpha-carbon displays tetrahedral coordination with bond angles approximating 109.5 degrees due to sp³ hybridization [7]. The beta-carbon maintains similar tetrahedral geometry, with the hydroxyl substituent adopting specific spatial orientations [5] [6].

Crystallographic investigations of related threonine derivatives reveal typical carbon-carbon bond lengths of approximately 1.54 Angstroms and carbon-oxygen bond lengths near 1.43 Angstroms for hydroxyl groups [8] [9]. The carboxyl group demonstrates planar geometry with carbon-oxygen double bond character, exhibiting bond lengths of approximately 1.25 Angstroms [9]. The benzyl ester linkage maintains characteristic ester geometry with carbon-oxygen single bond lengths near 1.34 Angstroms [9].

The conformational preferences demonstrate restricted rotation about specific bonds, particularly the carbon-carbon bonds within the threonine backbone [10]. The side chain adopts predominantly gauche conformations to minimize steric interactions with the main chain functional groups [10]. The benzyl groups exhibit rotational freedom around their respective attachment points, allowing for multiple stable conformational states [11].

Functional Group Characterization

Benzyl Ester Moiety Electronic Properties

The benzyl ester functionality exhibits distinctive electronic characteristics that significantly influence the compound's reactivity profile [12] [13]. The aromatic benzyl group demonstrates electron-donating properties through resonance effects, stabilizing the ester carbonyl carbon through delocalization [14] [15]. This electronic stabilization manifests as reduced electrophilicity of the carbonyl carbon compared to aliphatic esters [13] [15].

The benzyl group's aromatic character contributes to enhanced hydrophobic interactions and influences the compound's solubility characteristics [13]. The electron density distribution within the benzyl ester creates a polarized system where the carbonyl oxygen bears partial negative charge while the carbonyl carbon maintains partial positive character [11] [15]. This polarization facilitates nucleophilic attack during hydrolysis reactions under appropriate conditions [16] [17].

Table 3: Functional Group Characterization

Functional GroupLocationElectronic EffectChemical Formula
Benzyloxycarbonyl (Z-group)N-protecting groupElectron-withdrawing [18]C₆H₅CH₂OCO- [19]
Carbamate linkageBetween Z-group and amino acidElectron-withdrawing [18]-NHCOO- [19]
Benzyl esterC-terminal protectionActivating ester [13]-COOCH₂C₆H₅ [2]
Secondary alcoholβ-carbon of threonineElectron-donating [20]-CHOH- [21]
Aromatic ringsZ-group and benzyl esterResonance stabilizing [15]C₆H₅- [2]

The benzyl ester demonstrates susceptibility to hydrogenolysis under catalytic conditions, a property exploited for selective deprotection strategies [17]. The aromatic system participates in π-π stacking interactions and exhibits characteristic ultraviolet absorption properties [13]. Nuclear magnetic resonance spectroscopy reveals diagnostic chemical shifts for the benzyl protons, typically appearing in the aromatic region between 7.2-7.4 parts per million [11].

Z-Group (Benzyloxycarbonyl) Protection Dynamics

The benzyloxycarbonyl protecting group exhibits exceptional stability under diverse reaction conditions while maintaining selective removability [22] [23] [24]. This carbamate-type protecting group demonstrates remarkable resistance to basic conditions, including exposure to strong bases such as sodium hydroxide and potassium carbonate [24] [25]. The Z-group remains intact under mildly acidic conditions but undergoes cleavage under strongly acidic environments such as hydrogen fluoride or hydrogen bromide in acetic acid [22] [24].

The protection mechanism involves formation of a stable carbamate linkage that effectively masks the amino group's nucleophilic and basic properties [18] [23]. The benzyloxycarbonyl moiety creates steric hindrance around the nitrogen atom, preventing unwanted side reactions during synthetic transformations [23] [25]. The aromatic benzyl component provides additional stabilization through resonance effects within the carbamate system [18] [25].

Removal of the Z-protecting group occurs preferentially through catalytic hydrogenolysis using palladium on carbon catalyst under hydrogen atmosphere [22] [24]. This deprotection method proceeds under neutral conditions, generating toluene, carbon dioxide, and the free amine as products [24] [25]. Alternative removal strategies include treatment with strong acids, although these conditions may compromise other acid-sensitive functionalities [22] [24].

The Z-group demonstrates orthogonality with respect to other common protecting groups, including tert-butyloxycarbonyl and fluorenylmethyloxycarbonyl systems [25] [26]. This orthogonality enables selective deprotection strategies in complex synthetic sequences without affecting other protected functionalities [25] [26]. The benzyloxycarbonyl group exhibits particular utility in solution-phase synthesis where its stability and clean removal characteristics prove advantageous [23] [25].

Stereoisomerism Considerations

Absolute Configuration Determination

Z-L-Threonine alpha-benzyl ester contains two stereogenic centers located at the alpha-carbon (carbon-2) and beta-carbon (carbon-3) positions [5] [6]. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, with the alpha-carbon exhibiting S-configuration and the beta-carbon displaying R-configuration [5] [6] [21].

Table 4: Stereochemical Configuration Analysis

StereocenterAbsolute ConfigurationDescriptive NamePriority Assignment
Carbon-2 (α-carbon)S [5]L-configuration [6]NH(Z) > COOH > CH(OH)CH₃ > H [6]
Carbon-3 (β-carbon)R [5]threo-configuration [6]OH > CH₃ > CH(NH-Z)COOH > H [6]

The S-configuration at the alpha-carbon corresponds to the natural L-amino acid stereochemistry found in biological systems [5] [6]. Priority assignment at this center places the benzyloxycarbonyl-protected amino group as highest priority, followed by the carboxyl group, the hydroxylated carbon chain, and hydrogen as lowest priority [6]. The R-configuration at the beta-carbon defines the threonine-type stereochemistry, distinguishing it from allothreonine isomers [5] [6].

The overall (2S,3R)-configuration represents the naturally occurring threonine stereochemistry, maintaining the biologically relevant spatial arrangement [5] [6] [21]. This specific stereochemical pattern influences the compound's physical properties, including crystallization behavior and optical rotation characteristics [27]. The defined stereochemistry proves crucial for biological activity and enzymatic recognition in biochemical systems [28].

The synthesis of Z-L-Threonine alpha-benzyl ester represents a critical transformation in amino acid chemistry, serving as an essential building block for peptide synthesis and pharmaceutical applications. The compound, characterized by its molecular formula C₁₉H₂₁NO₅ and molecular weight of 343.37 g/mol, incorporates both benzyloxycarbonyl protection of the amino group and benzyl esterification of the carboxyl group [1]. This dual protection strategy enables selective manipulations while maintaining the stereochemical integrity of the threonine residue.

Historical Synthesis Pathways

The evolution of synthetic methodologies for Z-L-Threonine alpha-benzyl ester synthesis reflects broader developments in amino acid protection chemistry and esterification techniques. Early approaches established fundamental principles that continue to influence modern synthetic strategies.

Early Protection-Deprotection Strategies

The initial development of amino acid benzyl ester synthesis relied heavily on classical protection-deprotection methodologies established in the 1960s and 1970s. The foundational approach involved the direct esterification of threonine using benzyl alcohol under strongly acidic conditions, typically employing benzene or carbon tetrachloride as azeotropic solvents for water removal [2] [3]. These early methodologies demonstrated the viability of amino acid esterification but suffered from significant safety and environmental concerns.

The classical procedure involved treating L-threonine with para-toluenesulfonic acid and benzyl alcohol in refluxing benzene or carbon tetrachloride, utilizing Dean-Stark apparatus for continuous water removal [4] [3]. The reaction typically required 4-12 hours at elevated temperatures, with para-toluenesulfonic acid serving dual roles as both catalyst and water-binding agent. Following esterification, the tosylate salt was precipitated using diethyl ether, providing a convenient isolation method [4].

Table 1: Historical Synthesis Methods Evolution

MethodYear DevelopedCatalyst/ReagentKey AdvantageMain Limitation
Early Benzene/CCl4 Azeotropic1960s-1970sBenzene/Carbon tetrachlorideEstablished methodologyHighly hazardous solvents
p-Toluenesulfonic Acid Catalysis1965-1980sp-Toluenesulfonic acid monohydrateStrong acid activationPotential racemization
Ether Precipitation Method1970s-1980sDiethyl etherProduct isolationAdditional purification step
Cyclohexane Replacement Method2017CyclohexaneNon-hazardous solventModified work-up required
Ionic Liquid Approach2010s1,3-Dimethylimidazolium methanesulfonateGreen chemistry approachLimited substrate scope

Early protection strategies also incorporated the benzyloxycarbonyl group through treatment with benzyl chloroformate in the presence of base, following established protocols for carbobenzoxy protection [5]. The sequential nature of these transformations required careful optimization of reaction conditions to prevent epimerization and maintain stereochemical integrity throughout the synthesis.

Evolution of Activating Reagents

The development of more sophisticated activating reagents marked a significant advancement in amino acid esterification methodology. Para-toluenesulfonic acid emerged as the preferred catalyst due to its optimal balance of acidity, solubility, and handling characteristics [6] [7]. Unlike mineral acids such as sulfuric acid or hydrochloric acid, para-toluenesulfonic acid provided sufficient activation while minimizing side reactions and equipment corrosion.

The mechanistic understanding of para-toluenesulfonic acid catalysis revealed its effectiveness in protonating the carbonyl oxygen of the carboxylic acid, thereby activating it toward nucleophilic attack by benzyl alcohol [7]. The reaction proceeds through a classical Fischer esterification mechanism, with the acid catalyst facilitating both the formation of the tetrahedral intermediate and the subsequent elimination of water [8] [9]. This mechanistic insight enabled rational optimization of reaction conditions and catalyst loading.

The evolution of activating reagents also encompassed the development of alternative acid catalysts, including Lewis acids and solid acid systems. Scandium triflate and other rare earth triflates demonstrated effectiveness in esterification reactions, offering enhanced reactivity under milder conditions [8]. However, the cost and availability of these reagents limited their widespread adoption in amino acid ester synthesis.

Modern Synthetic Protocols

Contemporary approaches to Z-L-Threonine alpha-benzyl ester synthesis reflect significant advances in both reaction methodology and environmental consciousness. Modern protocols emphasize efficiency, selectivity, and sustainability while maintaining the high yields required for practical applications.

Two-Step Benzyl Chloride Approach

The two-step benzyl chloride approach represents a significant advancement in amino acid esterification methodology, offering improved control over reaction conditions and product purity. This method involves the initial formation of the benzyl ester through nucleophilic substitution using benzyl chloride, followed by carbobenzoxy protection of the amino group [10].

The initial esterification step employs benzyl chloride in the presence of potassium carbonate as base, typically conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide. The reaction proceeds through nucleophilic substitution at the benzyl position, with carbonate serving to neutralize the hydrochloric acid byproduct and maintain reaction pH [10]. Optimal reaction conditions typically involve 1.2-1.5 equivalents of benzyl chloride and 2.0-2.5 equivalents of potassium carbonate at temperatures ranging from 60-80°C.

The subsequent protection step utilizes benzyl chloroformate to install the carbobenzoxy group, employing standard Schotten-Baumann conditions with aqueous sodium hydroxide as base [5]. This sequential approach offers several advantages, including reduced racemization potential, improved product purity, and enhanced reaction monitoring capabilities.

Table 4: Optimization Parameters for Two-Step Benzyl Chloride Approach

ParameterOptimal RangeEffect on YieldCritical Considerations
Benzyl chloride equivalents1.2-1.5Increased conversion with excessAvoid large excess (side reactions)
Base (K2CO3) equivalents2.0-2.5Complete neutralization neededExcess removes HCl byproduct
Temperature (°C)60-80Higher temp increases rateAvoid overheating (decomposition)
Reaction time (h)6-12Longer time improves conversionMonitor reaction progress
Solvent volume ratio1:5-1:8 (substrate:solvent)Better mass transferEnsure good mixing
Work-up conditionsAqueous carbonate extractionClean product isolationpH control essential

Catalytic Esterification Techniques

Modern catalytic esterification techniques have revolutionized amino acid ester synthesis through the development of highly efficient, recyclable catalyst systems. These approaches emphasize sustainability, atom economy, and operational simplicity while maintaining high yields and stereochemical fidelity.

Heterogeneous acid catalysis has emerged as a particularly attractive approach, with zeolite H-USY demonstrating exceptional performance in amino acid esterification [11]. The catalyst, derived from ultrastable zeolite Y, provides strong Brønsted acidity while offering the advantages of easy separation and recyclability. Under optimized conditions (100-130°C, 15-20 bar), H-USY catalysis achieved 83% yield of L-phenylalanine methyl ester with a turnover number of 180 [11].

Solid superacid catalysts, particularly SnO₂-Nd₂O₃ systems, have shown remarkable efficiency in aromatic amino acid esterification [12]. These catalysts combine the advantages of strong acidity with enhanced thermal stability and recyclability. The SO₄²⁻-S₂O₈²⁻/SnO₂-Nd₂O₃ system demonstrates superior performance in α-aromatic amino acid esterification, achieving high yields under relatively mild conditions.

Recent developments in electrified esterification represent a paradigm shift in catalytic methodology. The Joule heating interfacial catalysis system employs sulfonic acid-functionalized covalent organic frameworks (COF-SO₃H) combined with carbon felt as an electrothermal source [13] [14]. This innovative approach achieved 80.5% conversion of acetic acid under 1:1 stoichiometric conditions, significantly exceeding the theoretical equilibrium limit of 62.5%.

Table 2: Modern Catalytic Systems Efficiency

Catalyst TypeOperating Temperature (°C)Reaction Time (h)Typical Yield (%)Catalyst Loading (%)Recyclability
p-Toluenesulfonic acid80-1004-1275-855-10No
Sulfuric acid702-440-5010-15No
H-USY Zeolite100-13020832-5Yes (after calcination)
SnO2-Nd2O3 Superacid60-806-885-903-5Yes
Silica chloride60-804-670-805-8Limited
COF-SO3H (Electrified)55-751-280.51.5-3Yes

Reaction Optimization Parameters

The optimization of Z-L-Threonine alpha-benzyl ester synthesis requires careful consideration of multiple interdependent variables that influence both reaction efficiency and product quality. Contemporary understanding of these parameters enables rational design of synthetic protocols tailored to specific requirements.

Temperature and Solvent Effects

Temperature optimization represents a critical balance between reaction rate and product integrity. Extensive studies have demonstrated that optimal temperatures typically range from 70-80°C for most esterification systems, providing sufficient activation energy while minimizing thermally induced side reactions [4] [3]. Lower temperatures (50-60°C) favor stereochemical retention but result in reduced reaction rates, requiring extended reaction times for complete conversion.

Higher temperatures (90-100°C) accelerate reaction kinetics but may lead to increased racemization, particularly for amino acids susceptible to base-catalyzed epimerization [3]. The balance between reaction rate and selectivity necessitates careful temperature control, with many optimized procedures employing temperature ramping strategies to maximize efficiency while preserving stereochemical integrity.

Solvent selection profoundly influences both reaction outcome and environmental impact. The replacement of hazardous solvents such as benzene and carbon tetrachloride with safer alternatives has been a major focus of method development. Cyclohexane has emerged as an effective replacement, providing similar azeotropic properties while eliminating carcinogenic concerns [4] [3]. The physical properties of cyclohexane's water azeotrope closely match those of benzene, enabling direct substitution in existing procedures.

Toluene, despite its reduced toxicity compared to benzene, has proven problematic due to its tendency to promote racemization [4] [3]. Studies have demonstrated that the extent of racemization correlates with the polar effects of amino acid side chains, as quantified by Taft's substituent constant. This mechanistic understanding has guided solvent selection toward non-aromatic alternatives that maintain stereochemical fidelity.

Table 3: Temperature and Solvent Effects on Esterification

ParameterValue/TypeEffect on Yield (%)Effect on SelectivityReaction Rate
Temperature (°C)50-6065-70High enantiopuritySlow
Temperature (°C)70-8075-85Optimal selectivityModerate
Temperature (°C)90-10080-90Good selectivityFast
Temperature (°C)110-12075-80 (degradation)Reduced selectivityVery fast
SolventCyclohexane80-85Maintains chiralityModerate
SolventToluene60-70 (racemization)Partial racemizationFast but racemizing
SolventBenzene85-90 (hazardous)Good chirality retentionFast
SolventCarbon tetrachloride85-90 (hazardous)Good chirality retentionFast

Catalytic System Efficiencies

The efficiency of catalytic systems depends on multiple factors including catalyst loading, reaction conditions, and substrate specificity. Para-toluenesulfonic acid remains the most widely employed catalyst, typically used at 5-10 mol% loading relative to the amino acid substrate [2] [4]. Higher catalyst loadings (10-15%) can accelerate reaction rates but may increase the risk of side reactions and complicate product purification.

Catalyst efficiency is also influenced by the presence of water, which can inhibit esterification through competitive inhibition and reverse hydrolysis reactions [15]. The development of water-tolerant catalytic systems has been a significant advancement, with solid acid catalysts demonstrating superior performance in the presence of moisture. Zeolite catalysts, in particular, can be regenerated through calcination to restore activity after water poisoning [11].

The recyclability of catalytic systems represents a crucial consideration for practical applications. Homogeneous acid catalysts, while highly active, cannot be recovered and reused, leading to increased waste generation and processing costs. Heterogeneous systems offer significant advantages in this regard, with some catalysts maintaining activity through multiple cycles [12] [11]. The development of recyclable catalytic systems has been driven by both economic and environmental considerations, leading to increased adoption of solid acid catalysts in industrial applications.

Modern electrified catalytic systems represent the current frontier in esterification technology, combining high efficiency with energy sustainability [13] [14]. These systems utilize electrical energy to drive both heating and catalytic activation, enabling precise control over reaction conditions while minimizing energy consumption. The integration of renewable energy sources with electrified catalysis offers potential for carbon-neutral amino acid ester synthesis.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

343.14197277 g/mol

Monoisotopic Mass

343.14197277 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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